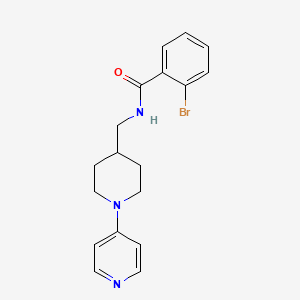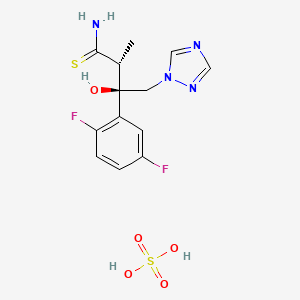
Tert-butyl 5-amino-6-methylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-amino-6-methylpyridine-2-carboxylate is a chemical compound that belongs to the pyridine family. It is commonly used in scientific research for its ability to inhibit certain enzymes and proteins.
Mécanisme D'action
Tert-butyl 5-amino-6-methylpyridine-2-carboxylate acts as an inhibitor of certain enzymes and proteins. It does this by binding to the active site of the enzyme or protein, preventing it from carrying out its normal function. For example, tert-butyl 5-amino-6-methylpyridine-2-carboxylate inhibits the activity of PKC by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 5-amino-6-methylpyridine-2-carboxylate depend on the specific enzyme or protein that it inhibits. For example, inhibition of PKC has been shown to reduce cancer cell proliferation, while inhibition of PTP1B has been shown to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl 5-amino-6-methylpyridine-2-carboxylate in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the role of these enzymes and proteins in biological pathways with a high degree of precision. However, one limitation is that its inhibitory effects may not be reversible, which can make it difficult to study the effects of enzyme or protein activation.
Orientations Futures
There are many future directions for research involving tert-butyl 5-amino-6-methylpyridine-2-carboxylate. One area of interest is the development of new inhibitors that are more specific and have fewer off-target effects. Another area of interest is the use of tert-butyl 5-amino-6-methylpyridine-2-carboxylate in combination with other inhibitors to target multiple enzymes or proteins in a pathway. Finally, there is interest in using tert-butyl 5-amino-6-methylpyridine-2-carboxylate as a potential therapeutic agent for diseases such as cancer and diabetes.
Méthodes De Synthèse
The synthesis of tert-butyl 5-amino-6-methylpyridine-2-carboxylate involves a multi-step process. The first step is the reaction of 2,6-dimethylpyridine with tert-butyl chloroacetate in the presence of a base such as sodium hydride. This results in the formation of tert-butyl 2-chloro-5,6-dimethylpyridine-3-carboxylate. The second step involves the reaction of this intermediate with ammonia to form tert-butyl 5-amino-6-methylpyridine-2-carboxylate. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
Tert-butyl 5-amino-6-methylpyridine-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a tool compound to study the role of certain enzymes and proteins in biological pathways. For example, it has been used to study the role of the protein kinase C (PKC) family in cancer cell proliferation. Tert-butyl 5-amino-6-methylpyridine-2-carboxylate has also been used to study the role of the protein tyrosine phosphatase 1B (PTP1B) in insulin signaling.
Propriétés
IUPAC Name |
tert-butyl 5-amino-6-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJAVKEXDEAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)
![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-sulfonyl fluoride](/img/structure/B2964566.png)

![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2964573.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2964576.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2964577.png)
